molecular formula C18H32N2O8 B586612 2-Methylmalonoyl carnitine CAS No. 149181-64-6

2-Methylmalonoyl carnitine

Cat. No.: B586612
CAS No.: 149181-64-6
M. Wt: 404.46
InChI Key: QKHVLWROSZPHTE-UHFFFAOYSA-N
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Description

2-Methylmalonoyl carnitine is a derivative of carnitine, a quaternary ammonium compound involved in the transport of fatty acids into the mitochondria for β-oxidation. It is an O-acylcarnitine having methylmalonyl as the acyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylmalonoyl carnitine typically involves the esterification of carnitine with methylmalonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

2-Methylmalonoyl carnitine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methylmalonoyl carnitine has a wide range of applications in scientific research:

Mechanism of Action

2-Methylmalonoyl carnitine exerts its effects by facilitating the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This process is crucial for maintaining cellular energy homeostasis. The compound interacts with carnitine palmitoyltransferase, an enzyme that regulates the entry of fatty acids into the mitochondria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylmalonoyl carnitine is unique due to its specific acyl group, which imparts distinct metabolic properties. Unlike other carnitine derivatives, it is specifically involved in the metabolism of branched-chain amino acids and odd-chain fatty acids .

Properties

CAS No.

149181-64-6

Molecular Formula

C18H32N2O8

Molecular Weight

404.46

IUPAC Name

3-[3-[1-carboxylato-3-(trimethylazaniumyl)propan-2-yl]oxy-2-methyl-3-oxopropanoyl]oxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C18H32N2O8/c1-12(17(25)27-13(8-15(21)22)10-19(2,3)4)18(26)28-14(9-16(23)24)11-20(5,6)7/h12-14H,8-11H2,1-7H3

InChI Key

QKHVLWROSZPHTE-UHFFFAOYSA-N

SMILES

CC(C(=O)OC(CC(=O)[O-])C[N+](C)(C)C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Synonyms

2-Methylmalonoyl carnitine

Origin of Product

United States

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